Product packaging for Flunitazene hydrochloride(Cat. No.:CAS No. 2728-91-8)

Flunitazene hydrochloride

Cat. No.: B3025879
CAS No.: 2728-91-8
M. Wt: 406.9 g/mol
InChI Key: OKEXRSNRQKCYRB-UHFFFAOYSA-N

Description

Contextualization within Novel Synthetic Opioids (NSOs) and Benzimidazole (B57391) Opioid Sub-Class Research

The landscape of psychoactive substances has been significantly shaped by the continuous emergence of Novel Psychoactive Substances (NPS), with Novel Synthetic Opioids (NSOs) representing a particularly critical category. jst.go.jpfrontiersin.org Within the broader group of NSOs, the 2-benzylbenzimidazole derivatives, commonly known as 'nitazenes', have become a prominent sub-class in forensic and pharmacological research. jst.go.jpnmslabs.com These compounds are structurally distinct from more widely known opioids like morphine or fentanyl. nih.govohio.gov

Flunitazene (B10820336) is classified as a novel opioid within this benzimidazole sub-class. cfsre.org The re-emergence of nitazenes on illicit drug markets, beginning around 2019, has spurred significant research interest. jst.go.jpfrontiersin.orgugent.be This has created a demand for the characterization of individual analogs like Flunitazene to understand their pharmacology and to support forensic identification. frontiersin.org The rise of the nitazene (B13437292) class is seen by some researchers as a development to fill the market void left after the international scheduling of many fentanyl analogs. frontiersin.orgnmslabs.com

Historical Perspectives on the Discovery and Initial Preclinical Characterization of 2-Benzylbenzimidazole Opioids

The origins of 2-benzylbenzimidazole opioids date back to the 1950s. nih.govdrugsandalcohol.ie During this period, pharmaceutical research laboratories at the Swiss chemical company CIBA (now Novartis) synthesized and investigated a series of these compounds in an effort to develop new, potent analgesics. wikipedia.orgeuropa.eunih.gov The initial discovery, published in 1957, reported the analgesic effect of 1-(β-diethylaminoethyl)-2-benzylbenzimidazole, a compound later referred to as desnitazene. wikipedia.org

Subsequent structure-activity relationship studies led to the synthesis of highly potent analogs, including etonitazene, which was found to have an antinociceptive potency in mice approximately 1,000 times greater than that of morphine. jst.go.jpnih.gov Despite these potent analgesic properties, the benzimidazole opioids, including the precursors to what is now studied as Flunitazene, were never approved for medical use or marketed as therapeutic agents. nih.govnih.gov This historical research, however, laid the complete groundwork for the later synthesis of these compounds in clandestine settings. nih.gov

Significance of Flunitazene Hydrochloride Research in Contemporary Synthetic Opioid Studies

The contemporary relevance of this compound research is multifaceted. Its emergence in forensic casework has necessitated its scientific characterization for public health and safety purposes. federalregister.gov Flunitazene is regulated as a Schedule I compound in the United States, underscoring its recognized potential for abuse and lack of accepted medical use. caymanchem.comfederalregister.gov

In the field of chemical neuroscience, Flunitazene serves as a crucial tool for understanding the structure-activity relationships (SAR) of the nitazene class. nih.govugent.be By systematically comparing the in vitro µ-opioid receptor (MOR) activity of Flunitazene with its structural analogs, researchers can determine how specific chemical modifications—such as the fluorine substitution on the benzyl (B1604629) ring—affect receptor binding and activation. usdoj.govugent.be

Research findings indicate that Flunitazene is a full µ-opioid receptor agonist but possesses a lower potency compared to many other nitazenes and fentanyl. cfsre.orgugent.be One comprehensive in vitro study categorized Flunitazene as having a potency 12 to 50 times lower than that of fentanyl. ugent.be Another study involving antinociceptive tests in rodents found Flunitazene to be equipotent to morphine. usdoj.gov These detailed research findings are vital for forensic toxicologists and pharmacologists in assessing the relative activities of newly identified synthetic opioids.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
Formal Name N,N-diethyl-2-[(4-fluorophenyl)methyl]-5-nitro-1H-benzimidazole-1-ethanamine, monohydrochloride caymanchem.com
CAS Number 2728-91-8 caymanchem.comsanbio.nl
Molecular Formula C₂₀H₂₃FN₄O₂ • HCl caymanchem.com
Formula Weight 406.9 g/mol caymanchem.com

Table 2: Comparative Research Findings on Flunitazene

Research FindingComparison Compound(s)ResultSource(s)
Antinociceptive Potency MorphineEquipotent in rodent studies usdoj.gov
In Vitro MOR Activation Potency Fentanyl12-50 times less potent ugent.be
In Vitro MOR Activation Potency FentanylMuch less potent cfsre.org
Addictive Effect Potential (Conditioned Place Preference) Isotonitazene, Metonitazene (B1467764)Lower addictive potential jst.go.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24ClFN4O2 B3025879 Flunitazene hydrochloride CAS No. 2728-91-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-2-[2-[(4-fluorophenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2.ClH/c1-3-23(4-2)11-12-24-19-10-9-17(25(26)27)14-18(19)22-20(24)13-15-5-7-16(21)8-6-15;/h5-10,14H,3-4,11-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEXRSNRQKCYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501342109
Record name Flunitazene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2728-91-8
Record name Flunitazene hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002728918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flunitazene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUNITAZENE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAJ4TR7SSN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Structural Characterization Research of Flunitazene Hydrochloride

Development and Optimization of Synthetic Pathways for 2-Benzylbenzimidazole Scaffolds

The synthesis of the 2-benzylbenzimidazole core is a well-established process in organic chemistry, with several pathways developed since the 1950s. wikipedia.orgohio.gov One of the foundational methods involves the condensation of an o-phenylenediamine (B120857) derivative with a substituted phenylacetic acid or its corresponding nitrile. wikipedia.orgwho.int This reaction directly forms the benzimidazole (B57391) ring system with the benzyl (B1604629) group attached at the 2-position.

Another versatile, multi-step synthetic approach has been refined for producing a variety of nitazene (B13437292) analogs. ugent.be This pathway offers flexibility for introducing different substituents onto the core structure. The general scheme can be summarized as follows:

Initial Substitution: The synthesis often begins with a substituted dinitrochlorobenzene. The more reactive chlorine atom is displaced by an aminoalkylamine, such as N,N-diethylethylenediamine, via nucleophilic aromatic substitution. ugent.be

Selective Reduction: One of the two nitro groups on the phenyl ring is then selectively reduced to a primary amine. This reduction is commonly achieved using ammonium (B1175870) sulfide, which preferentially reduces one nitro group in the presence of the other, forming the required o-phenylenediamine precursor. wikipedia.orgugent.be

Condensation and Cyclization: The resulting diamine is condensed with a desired substituted phenylacetic acid derivative. This step, often facilitated by a coupling agent, leads to the formation of the central benzimidazole ring, thus completing the 2-benzylbenzimidazole scaffold. who.intugent.be

Subsequent alkylation at the benzimidazole nitrogen with a chloroalkane can also be employed to introduce the characteristic aminoethyl side chain, a key structural feature for opioid activity in this class. wikipedia.org The flexibility of these pathways allows for the creation of a wide array of analogs by varying the substituents on both the benzimidazole and the benzyl rings. drugsandalcohol.ie

Precursor Chemistry and Reaction Mechanisms in the Synthesis of Flunitazene (B10820336) Hydrochloride

The synthesis of Flunitazene specifically utilizes the general pathway for 2-benzylbenzimidazoles, employing precursors that introduce its defining structural features: the 5-nitro group and the 4-fluorobenzyl group. cfsre.orgugent.be

The primary reaction mechanism involves the following key steps:

Nucleophilic Aromatic Substitution: The synthesis commences with 1-chloro-2,4-dinitrobenzene. This is reacted with N,N-diethylethylenediamine. The amino group of the diamine acts as a nucleophile, displacing the chlorine atom at the 1-position of the dinitrobenzene ring to form N'-(2,4-Dinitrophenyl)-N,N-diethyl-ethane-1,2-diamine. wikipedia.org

Selective Reduction: The resulting compound undergoes selective reduction of the nitro group at the 2-position to an amine using ammonium sulfide. This step is crucial as it forms the ortho-diamine functionality necessary for the subsequent cyclization, yielding N1-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine. wikipedia.orgugent.be

Condensation/Cyclization: The diamine intermediate is then condensed with 4-fluorophenylacetic acid. This reaction forms the imidazole (B134444) ring, resulting in the Flunitazene free base. ugent.be

Salt Formation: To produce the hydrochloride salt, the Flunitazene base is treated with hydrochloric acid (HCl). who.intugent.be This protonates the basic nitrogen atoms, typically the tertiary amine on the diethylaminoethyl side chain, increasing the compound's stability and water solubility. europa.eu

Table 1: Key Precursors in the Synthesis of Flunitazene Hydrochloride

Precursor NameChemical FormulaRole in Synthesis
1-Chloro-2,4-dinitrobenzeneC₆H₃ClN₂O₄Starting material providing the dinitrophenyl core.
N,N-DiethylethylenediamineC₆H₁₆N₂Introduces the diethylaminoethyl side chain.
4-Fluorophenylacetic acidC₈H₇FO₂Provides the 4-fluorobenzyl group for the 2-position of the benzimidazole.
Ammonium Sulfide(NH₄)₂SSelective reducing agent for the nitro group.
Hydrochloric AcidHClUsed for converting the final product into its hydrochloride salt.

Advanced Chemical Characterization Techniques in Synthetic Opioid Research

The unambiguous identification of novel synthetic opioids like this compound is paramount for forensic science and public health. This requires the use of advanced analytical techniques capable of elucidating molecular structure and assessing sample purity. fda.govbournemouth.ac.uk Spectroscopic and chromatographic methods are the cornerstones of this analytical framework. nih.gov

Spectroscopic techniques provide detailed information about a molecule's structure by measuring its interaction with electromagnetic radiation. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining molecular structure. ¹H-NMR spectroscopy, in particular, provides precise information about the chemical environment of hydrogen atoms in a molecule. nih.govresearchgate.net For this compound, ¹H-NMR spectra would confirm the presence and connectivity of the diethylaminoethyl group, the protons on the fluorinated benzyl ring, and the protons on the nitro-substituted benzimidazole core. ugent.be The chemical shifts, integration values, and splitting patterns of the signals are used to piece together the molecular framework. researchgate.net

Fourier Transform-Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The FTIR spectrum of Flunitazene would display characteristic absorption bands corresponding to its functional groups. These bands serve as a molecular "fingerprint," allowing for rapid identification when compared to a reference standard. Key vibrational modes include C-H stretching from the alkyl and aromatic groups, C=C and C=N stretching within the aromatic and imidazole rings, strong N-O stretching from the nitro group, and C-F stretching from the fluorinated benzyl ring. nih.gov

Table 2: Predicted Spectroscopic Data for Flunitazene

TechniqueFeatureExpected Data
¹H-NMR Chemical Shifts (δ, ppm)Signals corresponding to ethyl protons (~1.0-1.4 ppm, ~2.8-3.5 ppm), methylene (B1212753) protons of the side chain and benzyl group (~3.0-4.5 ppm), and aromatic protons (~7.0-8.5 ppm).
FTIR Absorption Bands (cm⁻¹)~2800-3000 (C-H stretch), ~1590-1610 (C=C aromatic stretch), ~1520 & ~1340 (N-O asymmetric/symmetric stretch of nitro group), ~1220 (C-F stretch).

Chromatography is essential for separating components of a mixture and assessing the purity of a synthesized compound. cfsre.org Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are routinely used. researchgate.net

Purity Assessment: Following synthesis, crude products are purified, and their purity is confirmed chromatographically. Research studies often report purities exceeding 98% for synthesized nitazene analogs. ugent.bebournemouth.ac.uk Quantitative analysis using GC-MS or HPLC with UV detection compares the analyte's response to a known standard to determine its concentration as a percentage of the total sample. fda.govcfsre.org This is critical for establishing a definitive link between the chemical substance and its observed biological activity.

Isomer Differentiation: A significant challenge in synthetic opioid analysis is the differentiation of positional isomers, which can have nearly identical mass spectra. researchgate.netosti.gov For example, isomers of Flunitazene could exist where the fluorine atom is at the 2- or 3-position of the benzyl ring instead of the 4-position. While mass spectrometry alone may not distinguish these, coupling it with a chromatographic separation technique (LC-MS or GC-MS) is highly effective. researchgate.net Isomers will typically exhibit different retention times as they travel through the chromatography column, allowing for their individual separation and subsequent identification by the mass spectrometer. researchgate.netresearchgate.net This capability is crucial for the accurate identification of the specific nitazene analog present in a sample. researchgate.net

Table 3: Chromatographic Methods in Flunitazene Analysis

MethodApplicationKey Findings
HPLC-UV Purity assessment and quantification. fda.govAllows for the determination of compound purity, often reported as >98% for research-grade standards. ugent.be
LC-MS/MS Isomer differentiation and structural confirmation. researchgate.netProvides chromatographic separation of closely related positional isomers based on retention time, which is critical as MS/MS spectra can be similar. researchgate.net
GC-MS Identification and purity determination. cfsre.orgresearchgate.netA targeted method can differentiate a wide range of synthetic opioids based on retention time and mass spectral data. researchgate.net

Preclinical Pharmacological Investigations of Flunitazene Hydrochloride

Opioid Receptor Binding and Functional Efficacy Studies

In vitro and in vivo preclinical studies confirm that Flunitazene (B10820336) hydrochloride is a mu-opioid receptor (MOR) agonist. federalregister.govusdoj.gov Its mechanism of action involves binding to and activating MORs, which is consistent with the pharmacological profile of other opioids like morphine and fentanyl. federalregister.govusdoj.gov Functional assays demonstrate that Flunitazene acts as a full agonist at the MOR. nih.govresearchgate.netnih.gov

While it is an active agonist, its binding affinity and potency can vary in comparative studies. One comprehensive in vitro study characterized the pharmacology of 19 different nitazenes and found that Flunitazene, along with metodesnitazene, had significantly lower binding affinities for the MOR compared to fentanyl. nih.govresearchgate.netnih.gov Another study reported a half-maximal effective concentration (EC₅₀) for Flunitazene of 827 nM, a value significantly higher than that of highly potent analogues like etonitazene (EC₅₀ of 1.71 nM), indicating lower functional potency in that specific assay. biorxiv.org In rodent drug discrimination studies, Flunitazene was found to fully substitute for the discriminative stimulus effects of morphine, indicating similar affective properties mediated through the MOR. federalregister.gov

Pharmacological profiling indicates that Flunitazene is highly selective for the mu-opioid receptor over the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR). nih.govresearchgate.netnih.gov A study assessing the binding affinities of 19 nitazenes, including Flunitazene, at human opioid receptors found that their affinities for KOR and DOR were substantially lower than for MOR. nih.govresearchgate.net Specifically, the binding affinities for the substituted nitazenes at KOR and DOR were 46- to 2580-fold and 180- to 1280-fold lower, respectively, when compared to their MOR affinity. nih.govresearchgate.netnih.gov

This selectivity is also observed in functional activity. The potencies of the nitazene (B13437292) analogues at KOR and DOR were found to be 7.3- to 7920-fold and 24- to 9400-fold lower, respectively, relative to their potency at the MOR. nih.govresearchgate.netnih.gov This high degree of selectivity for the MOR is a defining characteristic of the nitazene class and underpins their specific pharmacological effects. nih.gov

The potency of Flunitazene has been evaluated relative to both classical opioids and other nitazene analogues. In rodent antinociceptive studies, Flunitazene was found to be equipotent to morphine. usdoj.govservice.gov.uk However, its pharmacological profile differs significantly when compared to fentanyl and other more potent nitazenes.

In vitro binding assays have shown that Flunitazene has a lower affinity for the MOR than fentanyl. researchgate.netnih.gov A comparative analysis of MOR activation across several nitazenes established a rank order of potency as follows: etonitazene ≥ isotonitazene > protonitazene (B12782313)metonitazene (B1467764) > butonitazene (B3025780)etodesnitazene (B12780835) >> 5-aminoisotonitazene (B8820943) = flunitazene > metodesnitazene. service.gov.uk This places Flunitazene at the lower end of the potency spectrum among the tested nitazenes. service.gov.uk This is further supported by functional assay data showing Flunitazene has an EC₅₀ value of 827 nM, compared to 1.71 nM for etonitazene and 338 nM for clonitazene. biorxiv.org

CompoundReceptor TargetComparative Potency/Affinity FindingReference
FlunitazeneMOREquipotent to Morphine in rodent antinociception tests. usdoj.govservice.gov.uk
FlunitazeneMORSignificantly lower binding affinity than Fentanyl. researchgate.netnih.gov
FlunitazeneMOREC₅₀ of 827 nM in a functional assay. biorxiv.org
EtonitazeneMOREC₅₀ of 1.71 nM in a functional assay. biorxiv.org
FentanylMORHigher binding affinity than Flunitazene. researchgate.netnih.gov
MorphineMOREquipotent to Flunitazene in rodent antinociception tests. usdoj.govservice.gov.uk
Nitazene AnaloguesDOR / KORAffinities are 46- to 2580-fold (KOR) and 180- to 1280-fold (DOR) lower than for MOR. nih.govresearchgate.netnih.gov

Delta-Opioid Receptor (DOR) and Kappa-Opioid Receptor (KOR) Interaction Characterization

Structure-Activity Relationship (SAR) Analysis of Flunitazene Hydrochloride and Related Nitazenes

The pharmacological activity of the nitazene class is dictated by the chemical structure of the 2-benzylbenzimidazole core and its various substituents. wikipedia.orgresearchgate.net

The core structure of nitazenes consists of a benzimidazole (B57391) ring system linked to a 2-benzyl substituent and a 1-ethylamine group, which are essential for binding to the mu-opioid receptor. researchgate.net Modifications to this core structure significantly influence pharmacological activity. For instance, the nature of the N,N-dialkylamino unit on the ethylamine (B1201723) side chain is important; replacing it with a pyrrolidinyl ring is generally more favorable for MOR activation than substitutions with a piperidinyl ring. drugsandalcohol.iepromega.com

Furthermore, substitutions on the 4'-position of the benzyl (B1604629) ring also modulate potency, with an ethoxy group often conferring high potency. wikipedia.org The length of this alkoxy chain is a key determinant of activity. caymanchem.com

Two key structural features that define many nitazenes, including Flunitazene, are the presence of a nitro group and, in some cases, halogenation.

Nitro Group: The 5-nitro group on the benzimidazole ring is a critical determinant of high potency. wikipedia.orgresearchgate.net This electron-withdrawing group is considered optimal for MOR activation. caymanchem.com Its removal consistently results in a pronounced decrease in pharmacological potency. service.gov.ukdrugsandalcohol.iepromega.com For example, etodesnitazene, which is the des-nitro analogue of etonitazene, is significantly less potent than its parent compound. service.gov.uk

Halogenation: Flunitazene is characterized by the presence of a fluorine atom (a halogen) on the 4'-position of its benzyl ring. biorxiv.orgugent.be The impact of halogenation on potency appears to be complex. Research suggests that a lack of halogenation may be optimal for MOR activation. caymanchem.com Supporting this, one study found that halogen-containing nitazenes, specifically Flunitazene (4'-fluoro) and clonitazene (4'-chloro), exhibited significantly higher EC₅₀ values (indicating lower potency) compared to non-halogenated analogues like etonitazene. biorxiv.org

Computational Approaches in SAR Prediction and Ligand Design for Benzimidazole Opioids

Computational modeling serves as a critical tool in the preclinical investigation of novel psychoactive substances like benzimidazole opioids. These in silico methods allow for the prediction of pharmacological activities and the rational design of new ligands, saving time and resources compared to traditional synthesis and testing. acs.org For the benzimidazole opioid class, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations are instrumental in understanding how structural modifications impact receptor binding and functional activity. mdpi.commdpi.commdpi.com

QSAR studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. For benzimidazole opioids, these models can predict the affinity of new analogues for the µ-opioid receptor (MOR) based on their physicochemical properties and structural features. mdpi.com For instance, supervised learning has been used to classify the relative importance of various substitutions on the benzimidazole core to the potency of nitazenes. biorxiv.org Studies on related compounds have shown that a nitro group at the R2 position and larger aliphatic ethers at the R1 position of the benzimidazole structure significantly increase potency. biorxiv.org Three-dimensional QSAR (3D-QSAR) models, which consider the spatial arrangement of atoms, have demonstrated high predictive capability for the µ-opioid binding affinity of fentanyl-like molecules and can be adapted for benzimidazole opioids. mdpi.com

Molecular docking simulations are used to predict the preferred binding orientation of a ligand to its receptor target. olemiss.edu In the context of benzimidazole opioids, docking studies with the µ-opioid receptor—the primary target for these compounds—reveal key molecular interactions that govern binding affinity and efficacy. olemiss.eduresearchgate.net These simulations can identify crucial hydrogen bonds, salt bridges, and stacking interactions between the ligand and specific amino acid residues in the receptor's binding pocket, such as Asp-147 and Tyr-148. olemiss.eduresearchgate.net This information is invaluable for ligand design, as it allows researchers to conceptualize new molecular structures with enhanced or modified receptor interaction profiles. frontiersin.org By predicting how structural changes will affect receptor binding, these computational tools help guide the synthesis of novel compounds with desired pharmacological properties. acs.orgresearchgate.net

The integration of these computational methods provides a powerful framework for predicting the activity of unsynthesized benzimidazole opioids. By elucidating the structure-activity relationships (SAR) within this chemical class, researchers can better anticipate the pharmacological profiles of emerging analogues like flunitazene. rsc.orgnih.gov

In Vivo Preclinical Behavioral Pharmacology Studies

In vivo studies in animal models are essential for characterizing the pharmacological effects of novel compounds within a complex biological system. uci.edu For this compound, preclinical behavioral pharmacology studies are designed to assess its opioid-like effects and stimulus properties, providing insight into its mechanism of action and abuse potential. federalregister.govfederalregister.gov

A hallmark of µ-opioid receptor agonists is their ability to produce analgesia, or pain relief. univr.it Preclinical studies have confirmed that flunitazene produces analgesic effects in mice. caymanchem.com The antinociceptive properties of novel synthetic opioids are typically evaluated in rodents using well-established behavioral assays that measure the animal's response to a noxious stimulus. Common models include the hot-plate test and the tail-flick or tail-withdrawal test, where the latency to respond to a thermal stimulus is measured after drug administration. who.intnih.gov An increase in response latency is indicative of an antinociceptive effect. who.int

While specific ED₅₀ (the dose required to produce a maximal effect in 50% of the population) values for flunitazene are not detailed in the available literature, data from structurally related benzimidazole opioids ("nitazenes") provide context for its potency. For example, in the rodent tail-withdrawal test, the related compound protonitazene was found to be equipotent to fentanyl and more than 130 times more potent than morphine at producing antinociception. who.int Another study evaluating a panel of nitazenes found that many exhibited dose-dependent antinociceptive effects in mice. nih.govugent.be

The table below presents comparative antinociceptive potency data for related opioids from a rodent tail-withdrawal test, illustrating the high potency characteristic of this class. who.int

CompoundED₅₀ (mg/kg, s.c.)
Protonitazene 0.035
Fentanyl 0.035
Morphine 4.9

This interactive table presents data for compounds structurally related to this compound to provide a comparative context of potency within the benzimidazole opioid class.

These studies demonstrate that compounds in the nitazene class, including flunitazene, are potent µ-opioid receptor agonists capable of producing significant, dose-dependent antinociceptive effects in rodent models. federalregister.govwho.intfederalregister.gov

Drug discrimination is a behavioral pharmacology procedure used to determine if a novel substance produces subjective effects similar to a known drug of abuse. who.intacnp.org In these studies, animals (typically rats or pigeons) are trained to recognize the interoceptive (internal) stimuli produced by a specific drug, such as morphine, and make a differential response to receive a reward. who.int Once trained, the animals are administered a test compound to see if they emit the same response, a phenomenon known as substitution. who.int

According to the United States Department of Health and Human Services (HHS), drug discrimination studies have been conducted for flunitazene. federalregister.govfederalregister.gov The results from these studies indicate that flunitazene fully substitutes for the discriminative stimulus effects of morphine. federalregister.govfederalregister.gov This finding suggests that flunitazene produces subjective effects that are qualitatively similar to those of morphine, a classic opioid agonist. federalregister.gov

This profile is consistent with other potent benzimidazole opioids. For example, etazene and etonitazepyne have also been shown to fully substitute for morphine in drug discrimination paradigms in rats. who.intwho.int The ability of a compound to substitute for a known opioid of abuse in these assays is considered a predictor of its likelihood to be abused by humans. federalregister.gov The collective data from these studies demonstrate that flunitazene shares stimulus properties with morphine, which is mediated by its agonist activity at µ-opioid receptors. federalregister.govfederalregister.gov

Metabolic Pathway Elucidation and Biotransformation Research of Flunitazene Hydrochloride

Identification of In Vitro Metabolic Pathways

In vitro experimental systems are fundamental in elucidating the metabolic pathways of new chemical entities. For nitazenes, the class of compounds to which flunitazene (B10820336) belongs, human liver microsomes (HLM) and S9 fractions are extensively used to simulate hepatic metabolism. nih.govmdpi.comthermofisher.com These subcellular fractions contain a rich profile of drug-metabolizing enzymes and are instrumental in identifying potential metabolites. thermofisher.combioivt.com

Research on various nitazene (B13437292) analogs, such as isotonitazene, butonitazene (B3025780), and protonitazene (B12782313), has demonstrated their rapid metabolism when incubated with human liver microsomes (HLM) and human S9 (HS9) fractions. nih.gov Studies show that over 95% of these compounds are depleted within a 60-minute incubation period. nih.gov This rapid biotransformation in hepatic matrices is a significant characteristic of this opioid class. frontiersin.org

The analysis of these incubation mixtures has led to the identification of several putative metabolites. nih.gov The primary products result from key phase I metabolic reactions. nih.govresearchgate.net While specific data for flunitazene's intrinsic clearance in these systems is not detailed in the provided research, the general findings for the nitazene class suggest a high rate of metabolism. For instance, butonitazene and isotonitazene show high in vitro intrinsic clearance values in both HLM and HS9 fractions. nih.gov The metabolites observed are generally more evident in HLM incubations compared to S9 fractions.

The biotransformation of nitazenes, including flunitazene, is primarily governed by oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes. frontiersin.orguomus.edu.iq The main metabolic transformations identified for this class of compounds are N-dealkylation, hydroxylation, and O-dealkylation. nih.govresearchgate.net

N-dealkylation: This is a major metabolic route for nitazenes. jst.go.jp Specifically, the removal of an ethyl group from the N,N-diethylethanamine side chain, known as N-desethylation, is a frequently observed transformation. nih.gov This process involves the oxidative removal of the alkyl group, proceeding through a carbinolamine intermediate. uomus.edu.iq In some cases, this can lead to the formation of N-desethyl metabolites which may themselves possess significant biological activity. ugent.be

Hydroxylation: The addition of a hydroxyl group to the molecule is another key pathway. nih.gov This can occur on the benzimidazole (B57391) ring system or other parts of the structure. frontiersin.org

O-dealkylation: This reaction is particularly relevant for nitazenes that possess an alkoxy group. jst.go.jp Studies on related compounds like isotonitazene have identified O-dealkylation products in forensic samples. frontiersin.org The "O-dealkylation-first" metabolic route may lead to quicker detoxification through subsequent glucuronidation. jst.go.jp

Combinations of these primary reactions, such as desethylation followed by hydroxylation, have also been identified as metabolic pathways for nitazenes. nih.gov

Table 1: Key Biotransformation Reactions of Nitazenes in In Vitro Systems

Reaction Type Description Common Metabolite Type References
N-dealkylation Removal of an alkyl group, commonly an ethyl group (N-desethylation), from the side chain. N-desethyl metabolites nih.govjst.go.jp
Hydroxylation Addition of a hydroxyl (-OH) group to the molecule's structure. Hydroxylated metabolites nih.govfrontiersin.orgresearchgate.net
O-dealkylation Removal of an alkyl group from an ether linkage. O-dealkylated metabolites frontiersin.orgresearchgate.netjst.go.jp

| Combined Reactions | Sequential reactions, such as N-desethylation followed by hydroxylation. | Desethylated-hydroxylated metabolites | nih.gov |

Metabolite Identification in Human Liver Microsomes (HLM) and S9 Fractions

Enzyme Systems Involved in Flunitazene Hydrochloride Metabolism

Metabolic phenotyping studies have been conducted to identify the specific cytochrome P450 (CYP) isoenzymes responsible for the metabolism of nitazenes. nih.govfrontiersin.org Research indicates that the primary enzymes involved are CYP2D6, CYP2B6, and CYP2C8. nih.govfrontiersin.org

The contribution of these enzymes can be significant. For example, within a 30-minute incubation period, CYP2D6 was found to deplete isotonitazene by 72% and butonitazene by nearly 100%. nih.govfrontiersin.org The involvement of multiple polymorphic CYPs like CYP2D6, CYP2B6, and CYP2C8 is noteworthy, as genetic variations in these enzymes can lead to different metabolic phenotypes (e.g., slow, normal, or ultrarapid metabolizers) in the population. frontiersin.org This differs from other opioid classes, such as phenanthrenes which are mainly CYP2D6 substrates, and phenylpiperidines which are primarily metabolized by CYP3A4. nih.govfrontiersin.org

Table 2: Major CYP Enzymes in Nitazene Metabolism

Enzyme Significance in Nitazene Metabolism References
CYP2D6 A major hepatic enzyme responsible for the metabolism of nitazenes, showing significant depletion of substrates in vitro. nih.govfrontiersin.org
CYP2B6 Identified as a key enzyme in the biotransformation of nitazenes. nih.govfrontiersin.org

| CYP2C8 | Plays a significant role in the metabolism of the nitazene class of compounds. | nih.govfrontiersin.org |

Biotransformation Studies in Alternative Preclinical Animal Models (e.g., Zebrafish Larvae)

The zebrafish (Danio rerio) has emerged as a valuable alternative animal model for toxicological and metabolic studies of new psychoactive substances. researchgate.netunivr.ituib.no This model offers advantages such as rapid development and less complex ethical requirements compared to mammalian models. researchgate.netuib.nofrontiersin.org

Studies have utilized zebrafish larvae to investigate the metabolic pathways of several nitazene analogs, including flunitazene. researchgate.net When exposed to flunitazene, zebrafish larvae were found to produce a number of metabolites. researchgate.net The primary biotransformations identified in this model include monohydroxylation, N-dealkylation, and O-dealkylation. researchgate.net These findings in zebrafish larvae are consistent with the metabolic pathways observed in human in vitro systems, supporting the utility of zebrafish as a rapid screening tool for predicting the metabolic fate of new synthetic opioids. researchgate.netuzh.ch

Development of Analytical Standards for this compound Metabolites in Research

The accurate identification and quantification of flunitazene and its metabolites in forensic and research settings depend on the availability of well-characterized analytical reference standards. caymanchem.comlgcstandards.combiomol.com Several chemical suppliers provide this compound as an analytical reference standard for research and forensic applications. caymanchem.combiomol.com

Furthermore, the synthesis and characterization of potential metabolites are crucial for confirming their identity in biological samples. ugent.be For instance, an analytical reference standard for N-desethyl Flunitazene is commercially available, indicating its importance as a target analyte for monitoring flunitazene consumption. caymanchem.com Research efforts have included the synthesis of various nitazene metabolites to confirm their structure and activity. ugent.be The development of validated analytical methods, often using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the sensitive detection and quantification of these compounds in various matrices. mdpi.comnih.gov However, it is noted that many identified metabolites are considered putative until their structures are confirmed against synthesized authentic standards. frontiersin.org

Analytical Chemistry and Forensic Research Methodologies for Flunitazene Hydrochloride

Development and Validation of Advanced Chromatographic and Spectrometric Techniques

The structural elucidation and quantification of Flunitazene (B10820336) and its analogs in complex matrices are primarily achieved through the coupling of chromatographic separation with mass spectrometric detection. researchgate.net These methods offer the high selectivity and sensitivity required for forensic investigations.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Forensic Analysis

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique in forensic drug analysis. nih.gov For the analysis of Flunitazene, a standard diluted in methanol (B129727) can be used for instrument setup and method validation. cfsre.org One study utilized an Agilent 5975 Series GC/MSD System for the analysis of Flunitazene. cfsre.org While GC-MS can effectively separate many compounds, distinguishing between nitazene (B13437292) isomers based on their electron ionization mass spectra can be challenging. researchgate.net However, a targeted GC-MS method developed for a suite of synthetic opioids demonstrated successful differentiation of most compounds through non-overlapping retention time acceptance windows or distinct mass spectra. nih.gov

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS, LC-QTOF-MS, UPLC-Orbitrap) Methodologies for Detection and Quantification

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has proven to be a powerful tool for the analysis of nitazenes, including Flunitazene. researchgate.netmdpi.com These methods provide not only detection and quantification but also structural information for the definitive identification of novel psychoactive substances.

Several LC-HRMS platforms have been successfully employed:

LC-QTOF-MS: A liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) method has been described for the qualitative analysis of Flunitazene. cfsre.org This system, such as a Sciex TripleTOF® 5600+ coupled with a Shimadzu Nexera XR UHPLC, allows for the collection of high-resolution mass spectral data. cfsre.org The use of a C18 analytical column is common for chromatographic separation. cfsre.orgnih.govoup.com

UPLC-Orbitrap: Ultra-performance liquid chromatography (UPLC) coupled to an Orbitrap mass spectrometer offers high-resolution and accurate mass detection, which is crucial for identifying metabolites and characterizing unknown substances. researchgate.net

LC-Tandem Quadrupole MS (LC-QQQ-MS): This technique is frequently used for the quantitative analysis of nitazenes in biological matrices like whole blood, urine, and tissue. nih.govoup.com A method for the quantification of nine nitazene analogs, including Flunitazene, utilized a basic liquid-liquid extraction for sample preparation followed by analysis on a system with a C18 analytical column. nih.govoup.com

A common approach involves using a reversed-phase C18 or biphenyl (B1667301) column for chromatographic separation with a gradient elution of mobile phases typically consisting of an aqueous solution with a modifier like formic acid and an organic solvent such as methanol or acetonitrile. cfsre.orgnih.govoup.comuio.no

Stability Research of Flunitazene Hydrochloride in Analytical and Biological Matrices

Understanding the stability of Flunitazene in various matrices is critical for the accurate interpretation of analytical results, especially in forensic casework where samples may be stored for extended periods before analysis.

Evaluation of Compound Stability in Dried Blood Spots (DBS) and Other Relevant Matrices

Dried blood spots (DBS) have emerged as a valuable microsampling technique in toxicology due to their minimally invasive nature and ease of storage. mdpi.com Research has been conducted to evaluate the short-term stability of Flunitazene in DBS. nih.govnih.gov

One study investigated the stability of Flunitazene at concentrations of 1 ng/mL and 5 ng/mL in DBS at room temperature and 4°C over 30 days. nih.govnih.gov The findings indicated that at 1 ng/mL, Flunitazene was not detectable after 30 days at room temperature. nih.govnih.gov However, when stored at 4°C, the concentration decreased to a mean of 66% of the initial concentration by day 30. nih.gov At a higher concentration of 5 ng/mL, Flunitazene showed greater stability, with quantifiable amounts remaining after 30 days at both room temperature and 4°C. nih.govnih.gov

Another study assessing the stability of nitazenes in whole blood at 10 ng/mL found that Flunitazene was stable at 4°C for up to 60 days. preprints.org

Determination of Optimal Storage Conditions for Research and Forensic Samples

Based on stability studies, it is evident that storage conditions significantly impact the integrity of Flunitazene in biological samples. For low concentrations (around 1 ng/mL) in DBS, analysis should ideally be performed within one week of sample collection, particularly if stored at room temperature. mdpi.compreprints.org Refrigeration at 4°C improves the stability of low levels of Flunitazene. mdpi.comnih.gov For higher concentrations, room temperature may be acceptable for medium and long-term storage, though refrigeration is still recommended to ensure sample integrity. mdpi.com Given the variability in stability among different nitazene analogs, defining a single optimal storage condition for all is challenging. mdpi.comnih.govnih.gov

Method Sensitivity and Limits of Detection/Quantification for Trace Analysis

The high potency of Flunitazene necessitates analytical methods with low limits of detection (LOD) and quantification (LOQ) to enable trace analysis in forensic samples.

Several validated methods have reported the sensitivity for Flunitazene and other nitazenes:

An LC-HRMS method for the analysis of four nitazenes in DBS reported an LOD of 0.25 ng/mL and an LOQ of 0.5 ng/mL for Flunitazene. mdpi.comnih.gov

A liquid chromatography-tandem quadrupole mass spectrometry (LC-QQQ-MS) method for the quantification of nine nitazene analogs in whole blood, urine, and tissue established an LOD of 0.1 ng/mL and an LOQ of 0.5 ng/mL for Flunitazene. nih.govoup.com

A high-throughput method using microextraction and UHPLC-MS for nine nitazene analogs in whole blood achieved an even lower LOD, down to 0.01 nM. uio.nonih.gov

These sensitive methods are crucial for detecting the low concentrations of Flunitazene that may be present in biological samples from intoxication cases.

Isomer Differentiation and Specific Fragment Ion Identification in Forensic Contexts

The emergence of novel psychoactive substances (NPS), including synthetic opioids of the 2-benzylbenzimidazole class (nitazenes), presents significant challenges for forensic laboratories. Differentiating between structural isomers is a crucial and well-established analytical hurdle, as isomers often exhibit similar chemical properties but can have vastly different potencies and physiological effects. nih.govnih.govresearchgate.net For unequivocal identification in forensic casework, especially when dealing with biological samples, mass spectrometry (MS) based techniques are indispensable. ugent.be

Methodologies combining chromatography and mass spectrometry are fundamental for distinguishing isomers and identifying specific fragment ions of compounds like this compound. caymanchem.com While techniques such as high-performance liquid chromatography with a diode-array detector (HPLC-DAD) can differentiate many analogues based on retention times and absorption spectra, MS-based methods provide the definitive structural confirmation required in forensic toxicology. ugent.be

Isomer Differentiation

The primary challenge in analyzing nitazene analogues is the existence of positional isomers. For example, isotonitazene and the less common protonitazene (B12782313) are positional isomers that require robust analytical methods for differentiation. researchgate.net

Chromatographic separation is the cornerstone of isomer differentiation. caymanchem.com

Gas Chromatography (GC) and Liquid Chromatography (LC): Both GC and LC are effective at separating isomers based on their different interactions with the stationary phase of the analytical column, resulting in distinct retention times. researchgate.netuva.nl Researchers have demonstrated that LC can readily separate positional isomers like protonitazene and isotonitazene. researchgate.net Even when mass spectra are nearly identical, the difference in retention time provides a reliable basis for identification. ugent.beuva.nl

Mass Spectrometry (MS): While powerful, MS alone can be challenging for isomer differentiation because positional isomers often produce very similar or identical mass spectra under standard electron ionization (EI) conditions. uva.nl However, the coupling of chromatography with MS (GC-MS or LC-MS) allows for separation by retention time before the compound enters the mass spectrometer for identification, enabling confident characterization of individual isomers. ugent.becaymanchem.com

Advanced techniques such as ion mobility spectrometry (IMS) are also being explored for their ability to distinguish between structural isomers, further enhancing the analytical capabilities of forensic laboratories. researchgate.net

Specific Fragment Ion Identification

Mass spectrometry is the definitive tool for identifying the molecular structure of a compound through the analysis of its fragmentation pattern. For flunitazene and its analogues, techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) and gas chromatography-mass spectrometry (GC-MS) are employed. ugent.becfsre.org

In positive electrospray ionization (ESI) mass spectrometry, nitazene analogues typically show a single-charged protonated molecular ion [M+H]⁺ and sometimes a double-charged ion [M+2H]²⁺. nih.gov The high-resolution MS/MS analysis of the protonated molecule yields characteristic product ions that are used for identification.

Research has identified several key fragment ions for the nitazene class. ugent.be A notable and highly abundant fragment ion observed for most nitazene compounds is m/z 100.11 , which corresponds to the 1,1-diethylaziridinium (B12805767) ion. ugent.be This fragment is considered a diagnostic marker and can be used in precursor ion scans to screen for this class of compounds. ugent.be

The fragmentation of flunitazene and related compounds has been studied to elucidate their structure. The table below summarizes key analytical findings for flunitazene and other representative nitazene compounds from LC-QTOF-MS analysis. ugent.be

CompoundRetention Time (min)Precursor Ion (m/z) [M+H]⁺Characteristic Fragment Ions (m/z)
Flunitazene5.57371.192844.05, 72.08, 100.11, 109.06, 252.11, 298.10
Metonitazene (B1467764)4.91383.212344.05, 72.08, 100.11, 121.06, 264.13, 310.12
Etonitazene5.44397.225544.05, 72.08, 100.11, 107.05, 135.08, 278.14, 324.13
Isotonitazene5.86411.243644.05, 72.08, 100.11, 107.05, 149.10, 292.16, 338.15
Clonitazene5.57387.161344.05, 72.08, 100.11, 125.01, 268.07, 314.07

Data sourced from Vandeputte et al. (2021). caymanchem.com

Newer analytical approaches, such as electron-activated dissociation (EAD), provide even more detailed fragmentation, which helps in the structural elucidation of emerging nitazene analogues. nih.gov EAD can produce unique double-charged free radical fragment ions ([M+H]•²⁺) and specific fragments from the alkyl amino and benzyl (B1604629) side chains, allowing for a more precise characterization of the molecule's structure and fragmentation pathways. nih.gov This level of detail is invaluable for accurately identifying novel derivatives encountered in forensic casework. nih.gov

Future Directions and Emerging Research Avenues for Flunitazene Hydrochloride

The rapid emergence of novel psychoactive substances, particularly potent synthetic opioids like Flunitazene (B10820336) hydrochloride, presents significant challenges to public health and forensic science. While initial research has focused on identifying its primary opioid receptor activity, a comprehensive understanding of its pharmacological and toxicological profile is lacking. Future research must explore beyond preliminary characterization to fully elucidate its mechanisms of action, metabolic fate, and potential for interactions with various biological systems. This article outlines key areas for future investigation, focusing on preclinical and analytical research essential for informing public health and safety responses.

Q & A

Q. What are the foundational chemical and pharmacological properties of flunitazene hydrochloride relevant to experimental design?

this compound (C₂₀H₂₃FN₄O₂·HCl) is a benzimidazole-derived opioid with a molar mass of 406.89 g/mol. Its pharmacological profile includes µ-opioid receptor agonism, producing analgesia and sedation comparable to morphine. Researchers must characterize purity (>95%) via NMR, mass spectrometry, and HPLC prior to in vitro assays . Dose-response curves should be established using standardized opioid receptor binding assays (e.g., radioligand displacement) to confirm potency .

Q. How should researchers handle contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from differences in metabolic activation, bioavailability, or model species. To resolve this:

  • Cross-validate results using parallel assays (e.g., in vitro receptor affinity vs. in vivo tail-flick test).
  • Quantify active metabolites via LC-MS/MS in plasma/tissue homogenates.
  • Apply statistical tools (e.g., ANOVA with post hoc tests) to identify confounding variables like enzyme induction .

Advanced Research Questions

Q. What methodological considerations are critical for synthesizing and characterizing novel flunitazene analogs?

  • Synthesis : Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid byproducts during benzimidazole ring closure. Purify intermediates via column chromatography .
  • Characterization : Use high-resolution mass spectrometry (HRMS) for exact mass confirmation and X-ray crystallography for stereochemical validation. Purity must exceed 98% for pharmacological studies .
  • Stability : Conduct accelerated degradation studies under varying pH and temperature to identify labile functional groups (e.g., nitro groups in flunitazene) .

Q. How can researchers design robust analytical workflows to detect flunitazene in complex biological matrices?

  • Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode cartridges to isolate flunitazene from plasma/urine.
  • Detection : Employ LC-QTOF-MS with a C18 column (2.6 µm, 100 Å) and 0.1% formic acid mobile phase. Validate method sensitivity (LOQ < 1 ng/mL) and specificity against structural analogs (e.g., etonitazene) .
  • Data Interpretation : Apply non-targeted screening algorithms (e.g., molecular networking) to identify unknown metabolites .

Q. What strategies mitigate bias in preclinical studies evaluating flunitazene’s abuse potential?

  • Blinding : Use double-blind protocols in self-administration assays (e.g., rodent operant conditioning).
  • Controls : Include reference opioids (e.g., fentanyl) and vehicle controls to contextualize reinforcing effects.
  • Ethics : Obtain institutional approval for controlled substance protocols and adhere to ARRIVE guidelines for translational relevance .

Q. How do researchers resolve conflicting toxicity data between acute exposure models and chronic use studies?

  • Acute Models : Measure LD₅₀ in rodents via intravenous administration; monitor respiratory depression via whole-body plethysmography.
  • Chronic Models : Conduct 28-day toxicity studies with histopathological analysis of hepatic/renal tissue. Use pharmacokinetic modeling to correlate exposure duration with organ damage .
  • Confounders : Control for genetic variability (e.g., CYP450 polymorphisms) using inbred strains or humanized mice .

Methodological Challenges

Q. What advanced statistical approaches are recommended for analyzing dose-dependent neurobehavioral effects of flunitazene?

  • Apply mixed-effects models to account for intra-subject variability in locomotor activity assays.
  • Use machine learning (e.g., random forests) to identify non-linear relationships between plasma concentration and sedation scores .

Q. How can cross-disciplinary approaches enhance mechanistic studies of flunitazene’s opioid activity?

  • Computational Chemistry : Perform molecular docking to map flunitazene’s interaction with opioid receptor subtypes (e.g., µ vs. δ).
  • Electrophysiology : Use patch-clamp recordings in transfected HEK293 cells to quantify receptor desensitization kinetics .

Q. What emerging analytical technologies improve detection of flunitazene in forensic samples?

  • Ambient Ionization MS : Utilize paper spray ionization for rapid screening of street samples without extraction.
  • Portable Raman Spectroscopy : Develop spectral libraries for on-site identification of flunitazene-contaminated materials .

Ethical and Safety Considerations

Q. What biosafety protocols are essential for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and NIOSH-certified respirators when handling powders.
  • Engineering Controls : Use fume hoods for weighing and solution preparation.
  • Waste Disposal : Deactivate opioids with 10% sodium hypochlorite before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.